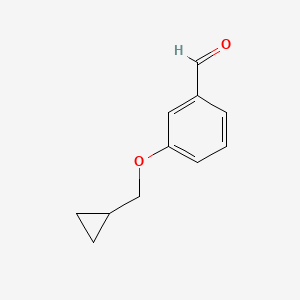
3-(Cyclopropylmethoxy)benzaldehyde
Overview
Description
3-(Cyclopropylmethoxy)benzaldehyde is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O2/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6-7,9H,4-5,8H2 . This indicates that the molecule consists of a benzene ring substituted with an aldehyde group and a cyclopropylmethoxy group .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis in Pharmaceutical Research
3-(Cyclopropylmethoxy)benzaldehyde and its derivatives play a significant role in pharmaceutical research. For instance, a study by Zhang et al. (2014) described the synthesis of a compound related to roflumilast, an important pharmaceutical, starting from 3,4-dihydroxybenzaldehyde through a series of reactions including alkylation and oxidation (Zhang et al., 2014). This process is vital in understanding and controlling impurities in drug synthesis.
Green Chemistry in Education
In green chemistry, the compound's derivatives are used as examples in educational settings to teach sustainable practices. Verdía et al. (2017) reported an undergraduate project using ionic liquid as a solvent and catalyst in the Knoevenagel condensation between benzaldehyde and malononitrile, demonstrating innovative ideas in chemical research and green chemistry (Verdía et al., 2017).
Development of Key Intermediates
Chemical Reaction Studies
In the field of chemical reactions, research has been conducted on the behavior of derivatives under various conditions. Shimizu et al. (1982) investigated intramolecular reactions of arylhydrazones of benzaldehyde derivatives, which is significant for understanding reaction mechanisms and designing new synthetic routes (Shimizu et al., 1982).
Spectroscopy and Molecular Structure Analysis
In spectroscopy and molecular structure analysis, the derivatives of benzaldehyde, including those similar to this compound, are studied. Yadav et al. (2018) performed comparative analysis and vibrational spectral studies on substituted benzaldehydes, contributing to a deeper understanding of these compounds' properties (Yadav et al., 2018).
Safety and Hazards
The safety information for 3-(Cyclopropylmethoxy)benzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and using only non-sparking tools .
Relevant Papers The search results included a paper on the synthesis of substituted benzaldehydes , which could potentially be relevant to the study of this compound. Another paper discusses a method for the synthesis of roflumilast , which may be relevant if this compound is used in similar synthetic pathways.
properties
IUPAC Name |
3-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6-7,9H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNWASQXYKQQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621980 | |
| Record name | 3-(Cyclopropylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58986-61-1 | |
| Record name | 3-(Cyclopropylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)


![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1370687.png)
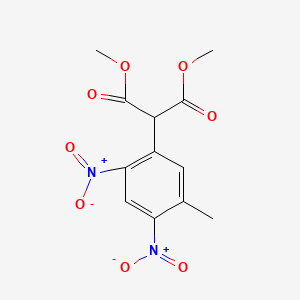
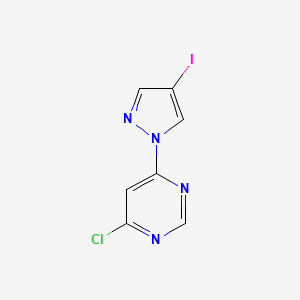
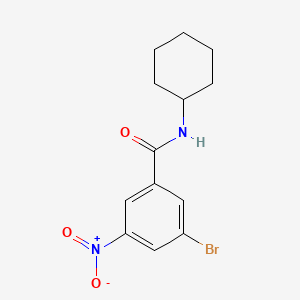
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazin-3-amine](/img/structure/B1370693.png)
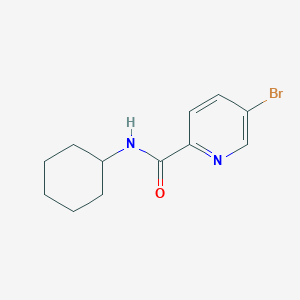


![N-[(4-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1370701.png)
![N-[(furan-2-yl)methyl]-2-(4-hydroxypiperidin-1-yl)acetamide](/img/structure/B1370702.png)